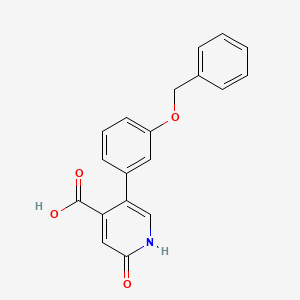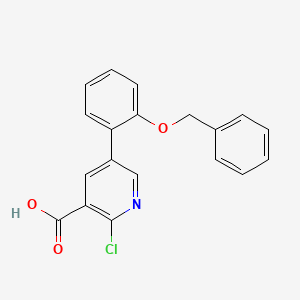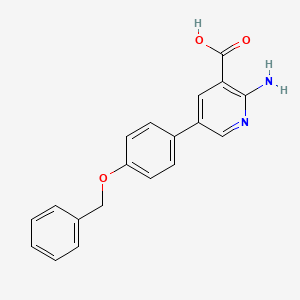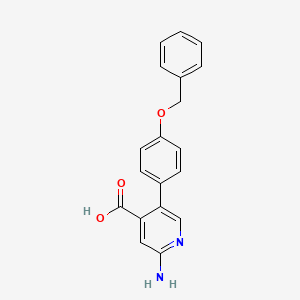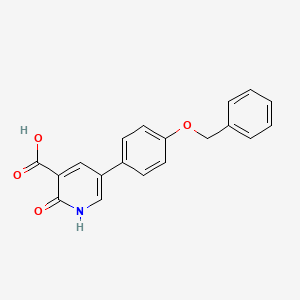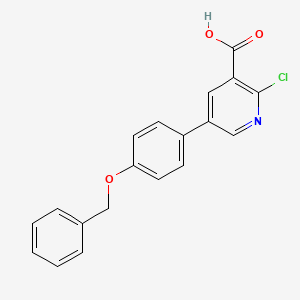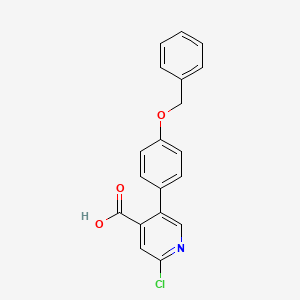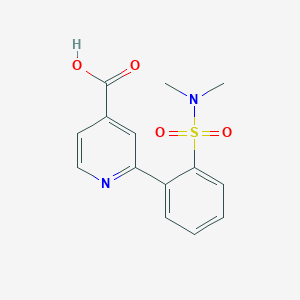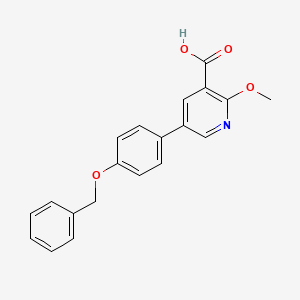
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% (5-BOMA) is a compound derived from the natural product nicotinic acid. It is an important intermediate for the synthesis of many biologically active compounds, and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications, including the study of its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. It has also been used in the synthesis of diverse compounds with potential therapeutic applications, such as anti-cancer drugs and antibiotics.
Mecanismo De Acción
The mechanism of action of 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% is not fully understood. However, it is believed to act as an agonist of the nicotinic acid receptor, which is involved in the regulation of metabolic processes such as glucose and lipid metabolism. It is also believed to interact with other receptors, including the serotonin receptor and the histamine receptor, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% have been studied in a variety of animal models. It has been observed to reduce plasma glucose levels, improve insulin sensitivity, and reduce body weight and fat mass. It has also been observed to reduce inflammation and oxidative stress, and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be synthesized in high yields. It is also relatively stable, and has a low toxicity profile. However, it is not suitable for use in humans, due to its potential for side effects.
Direcciones Futuras
There are several potential future directions for research on 5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95%. These include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It may also be useful in the synthesis of new compounds with potential therapeutic applications, such as anti-cancer drugs and antibiotics. Additionally, further studies may be conducted to assess its safety and efficacy for use in humans.
Métodos De Síntesis
5-(4-Benzyloxyphenyl)-2-methoxynicotinic acid, 95% is synthesized through a multi-step reaction, starting with the reaction of nicotinic acid with benzyl bromide in the presence of sodium hydroxide and N,N-dimethylformamide. The resulting product is then reacted with 4-chlorobenzyl bromide in the presence of sodium hydroxide and N,N-dimethylformamide, followed by the reaction of the resulting product with sodium methoxide. This yields a product with 95% purity.
Propiedades
IUPAC Name |
2-methoxy-5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-19-18(20(22)23)11-16(12-21-19)15-7-9-17(10-8-15)25-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSUCHZEDOHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688443 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-71-8 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

